molecular formula C10H7NO4 B2468461 1,2-Indolizinedicarboxylic acid CAS No. 55270-53-6

1,2-Indolizinedicarboxylic acid

Cat. No. B2468461
CAS RN: 55270-53-6
M. Wt: 205.169
InChI Key: VLVJZHLGKGHWEZ-UHFFFAOYSA-N
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Description

1,2-Indolizinedicarboxylic acid is an organic molecule that belongs to the indolizine family of compounds. It has a molecular formula of C10H7NO4 .


Synthesis Analysis

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities. Many approaches for their synthesis have been developed, among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .


Molecular Structure Analysis

The molecular structure of this compound consists of a molecular formula C10H7NO4 . The average mass is 205.167 Da and the monoisotopic mass is 205.037506 Da .


Chemical Reactions Analysis

Indolizine and its derivatives have been synthesized using various methods. One of the most common methods involves radical cyclization/cross-coupling . Other methods include transition metal-catalyzed reactions and approaches based on oxidative coupling .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C10H7NO4 . The average mass is 205.167 Da and the monoisotopic mass is 205.037506 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Photoluminescence and Optical Properties

  • 6-Amino-8-cyanobenzo[1, 2-b]indolizines, related to 1,2-indolizinedicarboxylic acid, exhibit reversible pH-dependent optical properties. These materials show a significant blue shift in fluorescence emission when protonated, attributed to C-protonation rather than N-protonation. This property makes them interesting for photophysical studies and potential applications in optical sensors or molecular switches (Outlaw et al., 2016).

Chemical Synthesis and Modifications

  • Indolizine-2-carboxylic acids, closely related to this compound, have been used in the synthesis of carboxamido and hydrazido derivatives, which have potential medicinal applications. This process involves the coupling of acid substrates with various amino and hydrazino compounds (Sekgota et al., 2021).
  • Efficient access to secondary and tertiary amides from indolizine-2-carboxylic acids has been developed. This method provides a significant improvement over previous methodologies and offers insights into the rotational barriers of these compounds (Bode et al., 1994).

Potential Medicinal Applications

  • While not directly related to this compound, compounds containing the indolizine structure have been evaluated for their potential as oral hypoglycemic agents and antineoplastic activities, showcasing the diverse medicinal potential of indolizine derivatives (De & Saha, 1975).

Catalysis and Chemical Transformations

  • Novel methods for the synthesis of functionalized indolizines, which could be applicable to this compound derivatives, have been developed. These methods include copper-catalyzed annulation and are significant for creating C-2 arylated indolizines (Yang et al., 2012).

Future Directions

Indolizine and its derivatives have potential biological activities and excellent fluorescence properties, making them useful as organic fluorescent molecules for biological and material applications . This suggests that there may be future research and development in the synthesis of indolizine and its derivatives.

properties

IUPAC Name

indolizine-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9(13)6-5-11-4-2-1-3-7(11)8(6)10(14)15/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVJZHLGKGHWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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